molecular formula C10H7Br2N B1454882 4,7-Dibromo-8-methylquinoline CAS No. 1189105-53-0

4,7-Dibromo-8-methylquinoline

Cat. No. B1454882
CAS RN: 1189105-53-0
M. Wt: 300.98 g/mol
InChI Key: DKSCXAMGLWRXHL-UHFFFAOYSA-N
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Description

4,7-Dibromo-8-methylquinoline is a chemical compound with the molecular formula C10H7Br2N . It has an average mass of 300.977 Da and a monoisotopic mass of 298.894501 Da .


Synthesis Analysis

The synthesis of 4,7-Dibromo-8-methylquinoline and its derivatives has been studied in the context of their potential anti-cancer properties . For instance, six lanthanide (III) complexes were prepared with 5,7-dibromo-8-quinolinol and 2,2’-bipyridine derivatives . These complexes showed high cytotoxicity toward cervical (HeLa), ovarian (SK-OV-3), and lung (NCI-H460) cancer cells .


Molecular Structure Analysis

The molecular structure of 4,7-Dibromo-8-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This core is substituted at the 4 and 7 positions with bromine atoms and at the 8 position with a methyl group .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, such as 4,7-Dibromo-8-methylquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a unique class of pharmacophores present in various therapeutic agents .

Anticancer Applications

Quinoline derivatives, including 4,7-Dibromo-8-methylquinoline, have shown promising results in anticancer studies. For instance, the compound 5,7-dibromo-8-hydroxyquinoline has shown significant anticancer activity against the HeLa, HT29, and C6 cell lines .

Antioxidant Applications

Quinoline derivatives are known for their antioxidant properties . They can neutralize free radicals, which are unstable molecules that can damage the cells in your body.

Anti-Inflammatory Applications

Quinoline derivatives also exhibit anti-inflammatory properties . They can help reduce inflammation and swelling.

Antimalarial Applications

Quinoline and its derivatives have been used in the treatment of malaria . They interfere with the life cycle of the malaria parasite, helping to prevent or treat the disease.

Anti-SARS-CoV-2 Applications

Quinoline derivatives have shown potential in the fight against SARS-CoV-2 . They can inhibit the replication of the virus, helping to prevent or treat COVID-19.

Antituberculosis Applications

Quinoline derivatives have demonstrated antituberculosis activities . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Synthesis of Complex Molecules

4,7-Dibromo-8-methylquinoline can serve as a building block for the synthesis of more complex quinoline-derived molecules with potential biological activities.

properties

IUPAC Name

4,7-dibromo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSCXAMGLWRXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(C=CN=C12)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670929
Record name 4,7-Dibromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-8-methylquinoline

CAS RN

1189105-53-0
Record name 4,7-Dibromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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